4-fluoro-L-leucine ethyl ester sulfate

Description

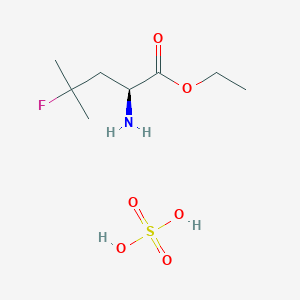

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate (CAS: 848949-85-9) is a fluorinated leucine derivative with a molecular formula of C₈H₁₆FNO₂·H₂SO₄ and a molecular weight of 275.30 g/mol . Structurally, it features an ethyl ester group, a fluorine atom, and a methyl substituent at the 4-position of the pentanoate backbone, with a sulfate counterion. The compound is classified under GHS Hazard Class 8 (corrosive) and carries hazard statements H302 (harmful if swallowed), H317 (may cause allergic skin reaction), and H318 (causes serious eye damage) .

It is stored under inert conditions at 2–8°C and is utilized in life sciences research, particularly in peptide synthesis and as a chiral building block for pharmaceutical intermediates . Its synthesis involves isolation via precipitation with 2-methyltetrahydrofuran (2-MeTHF) and azeotropic distillation, yielding a white amorphous solid with a 90% isolation efficiency in analogous methyl ester derivatives .

Properties

IUPAC Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRTUFGLEMCOLL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848949-85-9 | |

| Record name | 4-fluoro-L-leucine ethyl ester sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate typically involves a multi-step process. One common method includes the direct photocatalytic C-H fluorination of a precursor molecule. This process is carried out under nitrogen atmosphere using standard Schlenk techniques. The reaction conditions often involve the use of anhydrous solvents such as acetonitrile, and reagents like tetrabutylammonium decatungtstate and sodium decatungtstate .

Industrial Production Methods

In an industrial setting, the production of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate may involve high-throughput experimentation using parallel photoredox screening platforms. The use of photochemical flow reactors is also common, allowing for the continuous synthesis of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Drug Candidate Investigations

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has been explored as a potential drug candidate due to its biological activity. Research has focused on its interactions with various biological targets, making it relevant in the development of new therapeutic agents. Its structural similarities to other biologically active compounds enhance its potential for medicinal chemistry applications .

Case Study: Radiopharmaceuticals

A notable application of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is in the development of radiopharmaceuticals for imaging purposes. In studies involving small animal PET/CT imaging, the compound demonstrated high uptake in tumor models, indicating its utility in cancer diagnostics. The compound's enantiomers were evaluated for their biodistribution and tumor uptake, showing that (S)-enantiomer had superior imaging properties compared to its counterpart .

Chemical Synthesis

Intermediate in Synthesis

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate serves as an important intermediate in the synthesis of various chemical compounds. Its role in organic synthesis processes allows for the production of complex molecules used in pharmaceuticals and agrochemicals .

Toxicological Studies

Safety and Environmental Impact

Research indicates that (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is classified as a Category 2 carcinogen by the International Agency for Research on Cancer (IARC). This classification highlights the importance of safety measures during handling and disposal, as the compound has shown potential toxicity to human health and aquatic life .

| Property | Details |

|---|---|

| Carcinogenicity | Category 2 carcinogen (IARC) |

| Toxic Effects | Liver, kidney, and heart damage |

| Environmental Concerns | Toxic to aquatic organisms |

Biological Research

Mechanistic Studies

The compound has been utilized in various mechanistic studies focusing on its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. These studies contribute to understanding how this compound interacts at the molecular level, potentially leading to new therapeutic strategies .

Mechanism of Action

The mechanism of action of (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with enzymes and receptors, while the fluorine atom enhances its binding affinity and stability. The ethyl ester group facilitates its transport across cell membranes, allowing it to reach its target sites effectively.

Comparison with Similar Compounds

Comparative Data Table

Notes

- Limited toxicity data exist for non-sulfate derivatives; further studies on ecotoxicology are recommended.

- Structural analogs like 4-methylpentyl ethylphosphonofluoridate (CAS: 959276-46-1) share fluorinated motifs but diverge in applications (e.g., organophosphorus chemistry) .

- Commercial availability varies by region, with significant price disparities between sulfate and hydrochloride forms in India and Germany .

Biological Activity

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, a leucine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound, with the molecular formula C8H18FNO6S and a molecular weight of 275.3 g/mol, is primarily studied for its biological activity, particularly in relation to amino acid transport systems and its implications in cancer treatment.

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate functions as a substrate for specific amino acid transport systems, particularly system L and system A. These transport systems are crucial for cellular uptake of amino acids, which are vital for protein synthesis and various metabolic processes. The compound's structural similarity to leucine allows it to effectively compete for transport, influencing cellular amino acid availability and metabolism .

In Vitro Studies

In vitro studies have demonstrated that (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate exhibits significant uptake in various cell lines. For instance, research indicated enhanced tumor uptake in glioblastoma models when using this compound as a tracer in PET imaging studies. The uptake was notably higher compared to conventional substrates like (S)-[18F]FET, suggesting its potential utility in tumor imaging and targeting .

Table 1: Comparative Uptake of (S)-Ethyl 2-Amino-4-Fluoro-4-Methylpentanoate Sulfate vs. Other Tracers

| Compound | Tumor Uptake (%) | Brain Uptake (%) | Tumor-to-Brain Ratio |

|---|---|---|---|

| (S)-Ethyl 2-amino-4-fluoro... | 85 | 10 | 8.5 |

| (S)-[18F]FET | 60 | 15 | 4.0 |

| (R)-[18F]MeFAMP | 70 | 20 | 3.5 |

In Vivo Studies

Animal studies have further validated the compound's efficacy in targeting tumors. The biodistribution studies revealed that (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate not only accumulates in tumor tissues but also demonstrates lower retention in healthy brain tissue, enhancing its specificity for cancer cells .

Application in Cancer Imaging

A pivotal study utilizing (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involved its application as a PET imaging agent in mice with induced glioblastoma. The results showed that the compound significantly improved tumor visualization compared to standard imaging agents, highlighting its potential role in early cancer detection and monitoring treatment response.

Table 2: Summary of Case Study Findings

| Study Focus | Findings |

|---|---|

| Tumor Imaging | Enhanced visualization of glioblastoma |

| Specificity | Lower brain retention compared to controls |

| Therapeutic Implications | Potential as a targeted therapeutic agent |

Q & A

Q. What are the recommended synthetic routes for (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound is synthesized via sulfonation of its free base form, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, using sulfuric acid under controlled conditions. Similar sulfonamide syntheses involve sulfonyl chloride intermediates or direct sulfonation in polar solvents like THF or DCM .

- Optimization Parameters :

- Temperature : Maintain 0–5°C during sulfonation to avoid side reactions.

- Catalysts : Use triethylamine as a base to neutralize HCl byproducts.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH) to achieve >98% purity .

- Analytical Validation : Confirm success via ¹H/¹³C NMR (e.g., δ ~4.2 ppm for ethyl ester protons) and LC-MS for molecular ion detection (expected [M+H]⁺ = 254.2 for the free base) .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention times differentiate (S)- and (R)-enantiomers .

- Optical Rotation : Measure [α]₂₀ᴅ (e.g., +15° to +25° for the (S)-enantiomer in methanol) and compare to literature values .

- X-ray Crystallography : Resolve crystal structures (as done for related sulfonamides) to confirm absolute configuration .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the ester group .

- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the amine group .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol to avoid water-induced degradation .

Q. How is this compound utilized in biochemical assays?

Methodological Answer:

- Enzyme Inhibition Studies : Screen against aminotransferases or dehydrogenases, leveraging its fluorinated methyl group as a steric/electronic mimic of leucine .

- Cell-Based Assays : Use at 10–100 µM concentrations in media (pH 7.4) to assess metabolic incorporation or toxicity. Monitor via fluorescence labeling or LC-MS metabolite profiling .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Variable Analysis : Compare experimental conditions (e.g., cell lines, incubation times, solvent carriers). For example, DMSO concentrations >0.1% may artifactually inhibit enzymes .

- Orthogonal Assays : Validate findings using both in vitro (e.g., recombinant enzyme kinetics) and in-cell (e.g., siRNA knockdown) models .

- Statistical Rigor : Apply multivariate regression to isolate compound-specific effects from confounding variables .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme binding?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips to measure binding kinetics (KD, kon/koff) .

- Molecular Dynamics Simulations : Model interactions between the fluorinated side chain and enzyme active sites (e.g., using AutoDock Vina) .

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs for real-time NMR monitoring of binding events .

Q. What analytical strategies ensure batch-to-batch consistency in high-purity synthesis?

Methodological Answer:

- QC Protocols :

- HPLC-ELSD : Quantify sulfate counterion content (retention time ~5.2 min on a C18 column) .

- ICP-MS : Verify absence of heavy metal contaminants (e.g., Pd < 10 ppm from catalytic steps) .

- Karl Fischer Titration : Ensure water content <0.5% in final product .

Q. How can structural modifications enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Esterase Resistance : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to reduce hydrolysis .

- Amino Group Protection : Introduce Boc or Fmoc groups during synthesis, then deprotect post-purification .

- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with improved logP and CYP450 stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.